Cas no 1697985-31-1 (3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline)

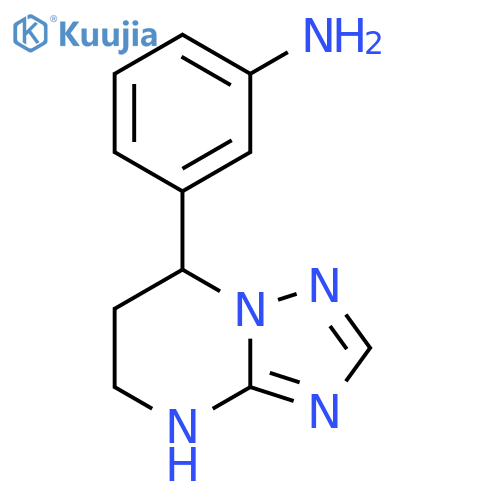

1697985-31-1 structure

商品名:3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline

3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline 化学的及び物理的性質

名前と識別子

-

- 3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline

- 1697985-31-1

- 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline

- EN300-1119286

-

- インチ: 1S/C11H13N5/c12-9-3-1-2-8(6-9)10-4-5-13-11-14-7-15-16(10)11/h1-3,6-7,10H,4-5,12H2,(H,13,14,15)

- InChIKey: MOWYRNUHHWVMRI-UHFFFAOYSA-N

- ほほえんだ: N12C(=NC=N1)NCCC2C1C=CC=C(C=1)N

計算された属性

- せいみつぶんしりょう: 215.11709544g/mol

- どういたいしつりょう: 215.11709544g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119286-5.0g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 5g |

$3728.0 | 2023-05-24 | ||

| Enamine | EN300-1119286-1g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1119286-5g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1119286-0.05g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1119286-1.0g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 1g |

$1286.0 | 2023-05-24 | ||

| Enamine | EN300-1119286-10g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1119286-0.5g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1119286-0.25g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1119286-0.1g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1119286-2.5g |

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline |

1697985-31-1 | 95% | 2.5g |

$1650.0 | 2023-10-27 |

3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

1697985-31-1 (3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量